molecular formula C16H12Cl2N2O5 B11087405 3-[(4-Chloro-2-nitrobenzoyl)amino]-3-(4-chlorophenyl)propanoic acid

3-[(4-Chloro-2-nitrobenzoyl)amino]-3-(4-chlorophenyl)propanoic acid

Cat. No.: B11087405
M. Wt: 383.2 g/mol
InChI Key: IFZUVRVXTIOUEJ-UHFFFAOYSA-N
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Description

3-[(4-Chloro-2-nitrobenzoyl)amino]-3-(4-chlorophenyl)propanoic acid is an organic compound characterized by the presence of both chloro and nitro functional groups attached to a benzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chloro-2-nitrobenzoyl)amino]-3-(4-chlorophenyl)propanoic acid typically involves a multi-step process:

    Nitration: The starting material, 4-chlorobenzoyl chloride, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Amidation: The nitrated product is then reacted with 3-(4-chlorophenyl)propanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.

    Purification: The final product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chloro-2-nitrobenzoyl)amino]-3-(4-chlorophenyl)propanoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines, thiols; solvents like dimethylformamide (DMF) or dichloromethane (DCM).

    Hydrolysis: Acidic conditions (hydrochloric acid) or basic conditions (sodium hydroxide).

Major Products Formed

    Reduction: 3-[(4-Chloro-2-aminobenzoyl)amino]-3-(4-chlorophenyl)propanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-chloro-2-nitrobenzoic acid and 3-(4-chlorophenyl)propanoic acid.

Scientific Research Applications

3-[(4-Chloro-2-nitrobenzoyl)amino]-3-(4-chlorophenyl)propanoic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it suitable for the development of novel materials with specific properties, such as enhanced thermal stability or electronic conductivity.

    Biological Studies: It can be employed in studies investigating the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of 3-[(4-Chloro-2-nitrobenzoyl)amino]-3-(4-chlorophenyl)propanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of the nitro and chloro groups can influence the compound’s reactivity and interaction with biological targets, potentially leading to inhibitory or activating effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)propanoic acid: Lacks the nitro and amide functionalities, making it less versatile in terms of chemical reactivity.

    4-Chloro-2-nitrobenzoic acid: Contains the nitro and chloro groups but lacks the propanoic acid moiety, limiting its applications in certain synthetic routes.

    3-[(4-Chloro-2-aminobenzoyl)amino]-3-(4-chlorophenyl)propanoic acid: A reduced form of the target compound, which may exhibit different biological activities.

Uniqueness

3-[(4-Chloro-2-nitrobenzoyl)amino]-3-(4-chlorophenyl)propanoic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H12Cl2N2O5

Molecular Weight

383.2 g/mol

IUPAC Name

3-[(4-chloro-2-nitrobenzoyl)amino]-3-(4-chlorophenyl)propanoic acid

InChI

InChI=1S/C16H12Cl2N2O5/c17-10-3-1-9(2-4-10)13(8-15(21)22)19-16(23)12-6-5-11(18)7-14(12)20(24)25/h1-7,13H,8H2,(H,19,23)(H,21,22)

InChI Key

IFZUVRVXTIOUEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])Cl

Origin of Product

United States

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